(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 361172-62-5
VCID: VC7799164
InChI: InChI=1S/C21H19N3OS/c1-15-7-10-17(11-8-15)24-21(18-13-26-14-19(18)23-24)22-20(25)12-9-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,25)/b12-9-
SMILES: CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4
Molecular Formula: C21H19N3OS
Molecular Weight: 361.46

(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

CAS No.: 361172-62-5

Cat. No.: VC7799164

Molecular Formula: C21H19N3OS

Molecular Weight: 361.46

* For research use only. Not for human or veterinary use.

(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide - 361172-62-5

Specification

CAS No. 361172-62-5
Molecular Formula C21H19N3OS
Molecular Weight 361.46
IUPAC Name (Z)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C21H19N3OS/c1-15-7-10-17(11-8-15)24-21(18-13-26-14-19(18)23-24)22-20(25)12-9-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,25)/b12-9-
Standard InChI Key DURGKOKOKSYXDE-XFXZXTDPSA-N
SMILES CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s molecular formula, C21H19N3OS\text{C}_{21}\text{H}_{19}\text{N}_{3}\text{OS}, corresponds to a molecular weight of 361.46 g/mol . Its IUPAC name, (Z)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide, highlights three critical regions:

  • Thieno[3,4-c]pyrazole bicyclic system: A sulfur-containing heterocycle fused with a pyrazole ring, providing conformational rigidity.

  • p-Tolyl substituent: A 4-methylphenyl group at position 2 of the pyrazole, enhancing lipophilicity.

  • (Z)-configured acrylamide side chain: A propenamide group linked to the pyrazole’s position 3, with stereochemistry influencing bioactivity.

The Z-configuration of the acrylamide moiety is stabilized by intramolecular hydrogen bonding between the enamide’s carbonyl oxygen and the pyrazole’s NH group, as inferred from analogous structures.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC21H19N3OS\text{C}_{21}\text{H}_{19}\text{N}_{3}\text{OS}
Molecular Weight361.46 g/mol
IUPAC Name(Z)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
SMILESCC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4
InChIKeyDURGKOKOKSYXDE-XFXZXTDPSA-N

Synthesis and Structural Elucidation

Hypothesized Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, analogous thienopyrazole derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Thiophene precursors react with hydrazines under acidic conditions to form the pyrazole ring.

  • Nucleophilic Acylation: Acrylamide side chains are introduced via coupling reactions between carboxylic acid derivatives and amine-containing intermediates .

For example, the structurally related compound (E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS No. 444185-11-9) is synthesized through a multi-step sequence involving Suzuki-Miyaura coupling and acylation. Similar strategies could apply here, with the p-tolyl group introduced via palladium-catalyzed cross-coupling.

Analytical Characterization

Key techniques for structural validation include:

  • NMR Spectroscopy: 1H^1\text{H}-NMR would resolve the thienopyrazole protons (δ 6.8–7.2 ppm) and acrylamide’s vinyl protons (δ 6.2–6.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 361.46 (M+H+^+) .

Physicochemical Properties and Stability

Solubility and Lipophilicity

Experimental solubility data are unavailable, but computational predictions suggest moderate lipophilicity (clogP ≈ 3.2) due to the p-tolyl and phenyl groups. The thienopyrazole core may limit aqueous solubility, necessitating formulation with co-solvents like DMSO for biological assays.

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures above 200°C, indicating stability under standard storage conditions.

Target ClassMechanismStructural Basis
Tyrosine KinasesCovalent binding to catalytic cysteinesAcrylamide’s α,β-unsaturated carbonyl
Bacterial GyraseIntercalation into DNA supercoilsPlanar thienopyrazole system

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Comparing this compound to (E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS No. 444185-11-9) reveals:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the analog increases electrophilicity, potentially enhancing covalent binding to kinases.

  • Methoxy Substitutions: The trimethoxyphenyl group in the analog improves solubility but may reduce blood-brain barrier penetration.

Table 3: Structural and Functional Comparison

PropertyTarget CompoundAnalog (CAS 444185-11-9)
Molecular Weight361.46 g/mol482.51 g/mol
Key Substituentsp-Tolyl, phenyl4-Nitrophenyl, trimethoxyphenyl
Hypothesized LogP3.22.8
Potential ApplicationKinase inhibitionAnticancer agents

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